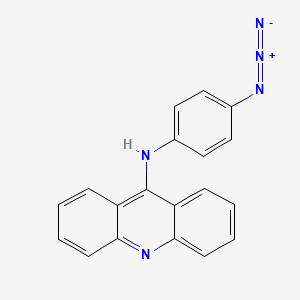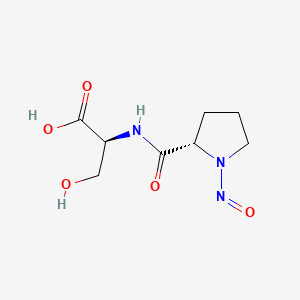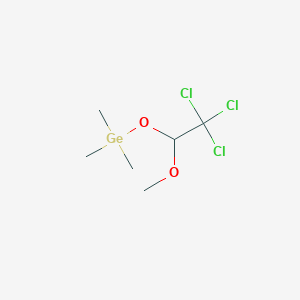
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane is a chemical compound that contains a total of 25 atoms, including 13 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Chemischer Reaktionen
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the germanium atom.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other germanium-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of germanium compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Wirkmechanismus
The mechanism by which Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. detailed mechanisms and specific molecular targets are still being studied .
Vergleich Mit ähnlichen Verbindungen
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane can be compared with other similar compounds, such as:
Trimethylgermane: Lacks the trichloro and methoxyethoxy groups, resulting in different chemical properties.
Trichlorogermane: Contains trichloro groups but lacks the methoxyethoxy group, leading to different reactivity.
Methoxyethoxygermane: Contains the methoxyethoxy group but lacks the trichloro groups, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Eigenschaften
CAS-Nummer |
89927-37-7 |
|---|---|
Molekularformel |
C6H13Cl3GeO2 |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
trimethyl-(2,2,2-trichloro-1-methoxyethoxy)germane |
InChI |
InChI=1S/C6H13Cl3GeO2/c1-10(2,3)12-5(11-4)6(7,8)9/h5H,1-4H3 |
InChI-Schlüssel |
FHCDSQQQMBOFFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
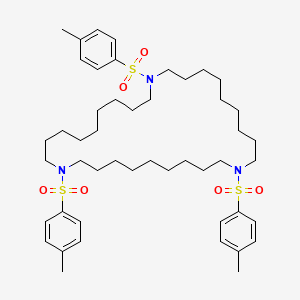
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

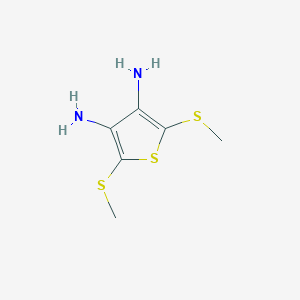
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)



![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
